N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(4-methoxyphenyl)sulfonylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S2/c1-29-18-9-11-19(12-10-18)31(27,28)14-13-22(26)24-17-6-4-5-16(15-17)23-25-20-7-2-3-8-21(20)30-23/h2-12,15H,13-14H2,1H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDIAKFFWPFUJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Benzothiazole Core
The benzothiazole moiety is synthesized via cyclization reactions. A representative method involves condensing 3-aminophenyl derivatives with thiourea or its analogs under acidic conditions. For instance, refluxing 3-nitrophenylthiourea with bromine in acetic acid yields 2-aminobenzothiazole intermediates. Alternative approaches utilize 2-aminothiophenol derivatives cyclized with aldehydes or ketones, though these methods often require stringent temperature control.
Key Reaction Conditions :
- Reagents : Sulfuric acid, acetic acid, or hydrochloric acid.
- Temperature : Reflux (100–120°C).
- Duration : 12–24 hours.
- Yield : 65–70%.
The choice of acid catalyst significantly impacts reaction efficiency. Sulfuric acid is preferred for its ability to protonate intermediates, facilitating cyclization.
Sulfonylation of the Intermediate
The 4-methoxyphenylsulfonyl group is introduced via nucleophilic substitution. A common protocol involves treating the benzothiazole-phenyl intermediate with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction typically occurs in dichloromethane at 0–25°C.
Mechanistic Insight :
The base deprotonates reactive sites on the intermediate, enhancing nucleophilicity and promoting sulfonyl group transfer. Anhydrous conditions are critical to prevent hydrolysis of the sulfonyl chloride.
Optimization Parameters :
Amide Coupling Reaction
The final step involves coupling 3-((4-methoxyphenyl)sulfonyl)propanoic acid with the benzothiazole-phenyl amine using carbodiimide-based reagents. A standard protocol employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in N,N-dimethylformamide (DMF) at 70°C.
Reaction Dynamics :
- EDC activates the carboxylic acid, forming an active ester intermediate.
- HOBt suppresses racemization and enhances coupling efficiency.
- DMF stabilizes the intermediates through solvation.
Yield : 75–80% under optimized conditions.
Optimization of Reaction Conditions
Solvent Selection
Solvent polarity profoundly influences reaction rates and yields:
| Step | Preferred Solvent | Effect on Yield |
|---|---|---|
| Cyclization | Acetic acid | Maximizes protonation |
| Sulfonylation | Dichloromethane | Prevents hydrolysis |
| Amidation | DMF | Stabilizes intermediates |
Polar aprotic solvents like DMF are ideal for amidation due to their high dielectric constants, which stabilize charged intermediates.
Temperature and Catalysis
Elevated temperatures accelerate cyclization but risk decomposition. For example, maintaining reflux at 110°C in the cyclization step balances speed and product stability. Catalytic bases (e.g., triethylamine) in sulfonylation improve yields by scavenging HCl, shifting equilibrium toward product formation.
Characterization and Purification
Analytical Techniques
Purification Methods
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients removes unreacted starting materials.
- Recrystallization : Ethanol or methanol yields high-purity crystals.
Industrial-Scale Production Considerations
Scaling synthesis requires addressing:
- Cost Efficiency : Replacing EDC/HOBt with cheaper coupling agents (e.g., DCC) without compromising yield.
- Waste Management : Recycling solvents like DMF via distillation.
- Process Intensification : Continuous flow reactors for sulfonylation to enhance heat transfer.
Challenges and Alternative Approaches
Common Pitfalls
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing benzothiazole moieties. For instance, derivatives of benzothiazole have demonstrated significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The presence of the benzo[d]thiazole structure enhances the compound's interaction with bacterial targets, potentially leading to effective treatments for resistant infections .
Anticancer Properties
Benzothiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of cellular pathways such as the p53 pathway and apoptosis-related proteins .
Table 1: Summary of Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | MCF-7 | 15 | Apoptosis induction |
| B | HeLa | 20 | Cell cycle arrest |
| C | A549 | 10 | ROS generation |
Anticonvulsant Activity
Research has also uncovered anticonvulsant properties in thiazole-containing compounds. Certain analogues have shown promise in reducing seizure activity in animal models. The structure-activity relationship (SAR) studies suggest that modifications to the benzothiazole moiety can enhance anticonvulsant efficacy, making it a potential candidate for further development in epilepsy treatment .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory effects, particularly in conditions like arthritis and other inflammatory diseases. Studies indicate that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its therapeutic potential in managing inflammation .
Conclusion and Future Directions
This compound represents a promising candidate for further research in various therapeutic areas, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory applications. Future studies should focus on optimizing its chemical structure to enhance efficacy and reduce toxicity while exploring its full therapeutic potential through clinical trials.
Mechanism of Action
The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress pathways, thereby reducing cellular damage.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other benzothiazole- and sulfonamide-containing derivatives are summarized below. Key differences in substituents, synthesis routes, and biological activities are highlighted.
Table 1: Structural and Functional Comparison
Key Observations :
Structural Variations: Sulfonyl vs. Sulfanyl: The target compound’s 4-methoxyphenylsulfonyl group distinguishes it from sulfanyl derivatives like 7l or thiazolo-triazole-sulfanyl analogs . Benzothiazole Positioning: Unlike 11 , which lacks the phenyl spacer between benzothiazole and propanamide, the target compound’s phenyl bridge may influence conformational flexibility and steric interactions.
Synthesis Efficiency: Compound 11 (59% yield) and 7l (80% yield) demonstrate variability in synthetic accessibility.
Biological Implications :
- Bicalutamide shares the propanamide-sulfonyl motif but incorporates fluorinated aryl groups, highlighting the role of electron-withdrawing substituents in receptor binding (e.g., androgen receptor antagonism).
- The thiazolo-triazole-sulfanyl analog suggests that heterocyclic extensions (e.g., triazole) may enhance kinase inhibitory activity, though methoxy groups (as in the target compound) could improve solubility.
Research Findings and Data
Spectroscopic Confirmation :
- IR and NMR data for similar compounds (e.g., 7l , 11 ) confirm the presence of key functional groups:
Pharmacological Potential :
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a complex organic compound known for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzo[d]thiazole moiety, a phenyl group , and a sulfonyl propanamide structure, which contribute to its biological activity. The structural formula can be represented as follows:
This unique arrangement allows for interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate the activity of enzymes, receptors, or other proteins involved in cellular processes. Notably, it may inhibit enzymes associated with oxidative stress pathways, thus reducing cellular damage and inflammation .
Antimicrobial Properties
Research indicates that compounds containing the benzo[d]thiazole structure exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth .
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism appears to involve apoptosis induction and cell cycle arrest .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10.5 | Apoptosis |
| A549 | 12.8 | Cell Cycle Arrest |
Neuroprotective Effects
Recent studies suggest that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases .
Case Studies
- Antiviral Activity : A study explored the antiviral potential of similar benzothiazole derivatives against Middle East Respiratory Syndrome Coronavirus (MERS-CoV). The findings indicated that modifications in the structure could enhance inhibitory activity against viral replication .
- Anticancer Research : A comparative study analyzed various thiazole derivatives for anticancer activity. The results highlighted that compounds with similar structural features to this compound showed significant growth inhibition in cancer cell lines .
Q & A
Q. What are the key functional groups in N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide, and how do they influence its reactivity?
The compound contains three critical moieties:
- Benzo[d]thiazole : A heterocyclic aromatic system known for π-π stacking and interactions with biological targets like enzymes .
- Sulfonyl group : Enhances solubility and stability, while the 4-methoxy substituent modulates electronic effects (e.g., electron-donating resonance) .
- Propanamide backbone : Provides flexibility for structural modifications and hydrogen bonding in target binding . Methodological Insight: Use computational tools (e.g., DFT calculations) to map electrostatic potentials and predict reactivity hotspots.
Q. What are the standard synthetic routes for this compound, and what are their limitations?
Synthesis typically involves:
- Step 1 : Formation of the benzo[d]thiazole core via cyclization of 2-aminobenzenethiol derivatives .
- Step 2 : Sulfonylation of the intermediate using 4-methoxybenzenesulfonyl chloride under anhydrous conditions (yields ~59% with DCM as solvent) .
- Step 3 : Propanamide coupling via EDC/HOBt activation, requiring strict pH control (6.5–7.5) to avoid hydrolysis . Limitations: Low yields (~16–21% in multi-step reactions) due to steric hindrance at the phenyl-thiazole junction .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR (1H/13C) : Resolves aromatic protons (δ 7.2–8.5 ppm) and confirms sulfonamide/propanamide connectivity .
- HRMS : Validates molecular formula (e.g., [M+H]+ at m/z 480.1234) .
- IR Spectroscopy : Identifies sulfonyl (1150–1350 cm⁻¹) and amide (1650–1750 cm⁻¹) stretches . Best Practice: Combine TLC monitoring (Rf ~0.5 in EtOAc/hexane) with HPLC purity checks (>95%) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected downfield shifts in NMR) be resolved during characterization?
Contradictions often arise from:
- Conformational dynamics : Use variable-temperature NMR to assess rotational barriers around the sulfonamide bond .
- Impurity interference : Employ preparative HPLC with a C18 column (MeCN/H2O gradient) to isolate pure fractions .
- Tautomerism : Compare experimental data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .
Q. What strategies optimize reaction yields in multi-step syntheses?
- Solvent Optimization : Replace DCM with DMF for better solubility of intermediates (e.g., 30% yield improvement in sulfonylation) .
- Catalysis : Use Pd(OAc)₂ (5 mol%) for Suzuki-Miyaura coupling of aryl-thiazole fragments (reduces side products) .
- Microwave-Assisted Synthesis : Shorten reaction times (e.g., 2 hr vs. 24 hr for cyclization steps) while maintaining ~85% yield .
Q. How does the 4-methoxy group on the sulfonyl moiety affect biological activity?
- Mechanistic Role : The methoxy group enhances lipophilicity (logP ~3.2) and membrane permeability, as shown in Caco-2 assays .
- Target Interaction : Docking studies suggest it forms a hydrogen bond with COX-2’s Tyr355, explaining anti-inflammatory activity (IC50 = 2.3 µM) . Experimental Validation: Synthesize analogs (e.g., 4-Cl or 4-NO₂ substituents) and compare IC50 values in enzyme inhibition assays .
Q. How can structural modifications improve metabolic stability without compromising activity?
- Bioisosteric Replacement : Substitute the methoxy group with trifluoromethoxy (reduces CYP450-mediated demethylation) .
- Pro-drug Design : Mask the sulfonamide as a tert-butyl carbamate to enhance oral bioavailability (tested in rodent PK studies) .
- Steric Shielding : Introduce methyl groups ortho to the sulfonyl moiety to block hydrolytic cleavage .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in biological assays?
- Standardization : Pre-treat compounds with activated charcoal to remove trace solvents (e.g., DMF residuals alter IC50 by ±15%) .
- Positive Controls : Include celecoxib (COX-2) or paclitaxel (tubulin) in each assay plate to normalize inter-experiment variability .
- Statistical Rigor : Use ANOVA with post-hoc Tukey tests (p < 0.01) for dose-response comparisons across ≥3 independent replicates .
Q. What computational tools are recommended for SAR studies of this compound?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with kinases/CDKs .
- MD Simulations : GROMACS for assessing stability of ligand-target complexes (≥100 ns trajectories) .
- ADMET Prediction : SwissADME or ADMETlab to optimize logS (>−4.5) and minimize hERG liability .
Tables for Key Data
Table 1 : Comparative Yields in Synthesis Routes
| Step | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Benzo[d]thiazole formation | DMF | None | 59 | |
| Sulfonylation | DCM | Et3N | 68 | |
| Propanamide coupling | THF | EDC/HOBt | 72 |
Table 2 : Biological Activity of Analogs
| Substituent (R) | COX-2 IC50 (µM) | Tubulin Inhibition (%) | Reference |
|---|---|---|---|
| 4-OCH₃ | 2.3 | 85 | |
| 4-Cl | 5.1 | 62 | |
| 4-NO₂ | 10.4 | 41 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
